Yck2 Biochemical Inhibition Potency: GW461484A vs. Optimized 6-CN and 6-F Pyrazolopyridine Analogs
In a direct head-to-head biochemical comparison using purified recombinant C. albicans Yck2 kinase domain incubated with ATP at its Km of 20 µM and a two-fold dilution series of each compound up to 1 µM, GW461484A inhibited Yck2 with an IC50 of approximately 110 nM. The 6-cyano-substituted pyrazolopyridine analog 2a demonstrated the highest potency at approximately 80 nM, while 2b (6-F), 1e (6-CN imidazopyridine), and 1f (6-F imidazopyridine) all fell within a comparable 80–130 nM range. All four analogs and GW461484A exhibited IC50 values well below 1 µM, confirming potent target engagement across the series [1]. The quantitative differences, while modest, are mechanistically informative: the 6-CN substitution in 2a enhances potency by approximately 27% relative to the parent 6-methyl of GW461484A, attributed to additional polar contacts with the DFG loop carbonyl residues (residues 186–188) [1].
| Evidence Dimension | Yck2 kinase domain inhibition IC50 (ADP-Glo kinase assay, ATP at Km = 20 µM, casein peptide substrate) |
|---|---|
| Target Compound Data | IC50 ≈ 110 nM (GW461484A parent, 6-methyl) |
| Comparator Or Baseline | 2a (6-CN pyrazolopyridine): IC50 ≈ 80 nM; 2b (6-F pyrazolopyridine): IC50 80–130 nM; 1e (6-CN imidazopyridine): IC50 80–130 nM; 1f (6-F imidazopyridine): IC50 80–130 nM |
| Quantified Difference | GW461484A is ~27% less potent than the most potent analog 2a (110 nM vs. 80 nM); all compounds within a ≤1.4-fold potency range, indicating that the parent scaffold already achieves near-maximal target engagement |
| Conditions | Purified recombinant C. albicans Yck2 kinase domain; ATP at Km = 20 µM; casein peptide substrate; two-fold compound dilution series up to 1 µM; ADP-Glo kinase assay (Promega) [1] |
Why This Matters
GW461484A serves as the indispensable reference baseline for Yck2 inhibition potency—its IC50 of ~110 nM is the benchmark against which all optimized analogs are measured, making it essential for any structure-activity relationship (SAR) study or target validation experiment in the Yck2 inhibitor series.
- [1] Puumala E, Nandakumar M, Yiu B, et al. Structure-guided optimization of small molecules targeting Yck2 as a strategy to combat Candida albicans. Nature Communications. 2025;16:2156. Table 1 and Fig. 2a. DOI: 10.1038/s41467-025-57346-z. View Source
